2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile
Overview
Description
2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a benzonitrile core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a benzonitrile scaffold. One common method involves the reaction of 4-(trifluoromethyl)benzonitrile with trifluoromethoxy reagents under controlled conditions. The reaction is often catalyzed by transition metals such as nickel or palladium to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy or trifluoromethyl groups.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzoic acids or reduction to form benzyl derivatives.
Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like sodium hydride, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include substituted benzonitriles, benzoic acids, and benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethoxy and trifluoromethyl groups enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
3-(Trifluoromethyl)benzonitrile: Another structural isomer with the trifluoromethyl group in a different position, affecting its reactivity and applications.
4-(Trifluoromethoxy)benzaldehyde: Contains a trifluoromethoxy group but has an aldehyde functional group instead of a nitrile, leading to different chemical behavior.
Uniqueness
2-Trifluoromethoxy-4-(trifluoromethyl)benzonitrile is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
2-(trifluoromethoxy)-4-(trifluoromethyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F6NO/c10-8(11,12)6-2-1-5(4-16)7(3-6)17-9(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVBIAFDXOBKRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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